molecular formula C33H32N4O3 B11617425 N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,3-dimethylphenoxy)acetohydrazide

N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,3-dimethylphenoxy)acetohydrazide

Cat. No.: B11617425
M. Wt: 532.6 g/mol
InChI Key: JTMNNBDBBZASKI-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-[(DIBENZYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a dibenzylamino group, and a dimethylphenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-[(DIBENZYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced via a nucleophilic substitution reaction, where a suitable dibenzylamine derivative reacts with the indole core.

    Attachment of the Dimethylphenoxyacetohydrazide Moiety: This step involves the reaction of the indole derivative with 2-(2,3-dimethylphenoxy)acetohydrazide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-[(DIBENZYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(3Z)-1-[(DIBENZYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-[(DIBENZYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, leading to the modulation of signaling pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-[(DIBENZYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibenzylamino and dimethylphenoxyacetohydrazide moieties contribute to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C33H32N4O3

Molecular Weight

532.6 g/mol

IUPAC Name

N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C33H32N4O3/c1-24-12-11-19-30(25(24)2)40-22-31(38)34-35-32-28-17-9-10-18-29(28)37(33(32)39)23-36(20-26-13-5-3-6-14-26)21-27-15-7-4-8-16-27/h3-19,39H,20-23H2,1-2H3

InChI Key

JTMNNBDBBZASKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN(CC4=CC=CC=C4)CC5=CC=CC=C5)O)C

Origin of Product

United States

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